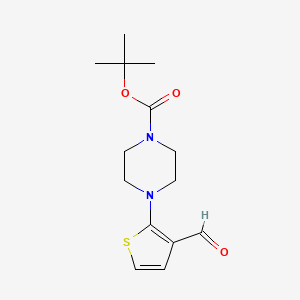

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C14H20N2O3S |

|---|---|

Molecular Weight |

296.39 g/mol |

IUPAC Name |

tert-butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)12-11(10-17)4-9-20-12/h4,9-10H,5-8H2,1-3H3 |

InChI Key |

HPHFHIRSBDGEHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CS2)C=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Reaction Conditions for Synthesis

| Yield (%) | Solvent | Base | Temperature | Time | Reference |

|---|---|---|---|---|---|

| 88.7 | 1,4-Dioxane | K₂CO₃ | 110°C | 12 hours | |

| 60 | THF | HCl (1M) | Room Temp | 5 minutes | |

| 62 | Toluene | None | 110°C | Overnight |

This data indicates that the highest yields are achieved using polar aprotic solvents with a suitable base at elevated temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formyl group (-CHO) on the thiophene ring serves as an electrophilic site for nucleophilic attack. This reactivity enables:

-

Condensation reactions with amines to form Schiff bases, as demonstrated in analogous piperazine derivatives with formylbenzyl groups .

-

Nucleophilic aromatic substitution (SNAr) at the thiophene ring when activated by the electron-withdrawing formyl group. For example, halogenation or amination reactions occur under mild conditions (50–80°C) in polar aprotic solvents like DMF .

Table 1: Nucleophilic Substitution Conditions and Outcomes

Deprotection of the tert-Butyl Carboxylate Group

The Boc-protected piperazine nitrogen undergoes acid-catalyzed deprotection:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Hydrochloric acid (HCl) in dioxane, yielding the free piperazine intermediate .

Key Data:

-

Deprotection efficiency: >95% under both TFA and HCl conditions .

-

Reaction time: 1–4 hours, depending on acid strength.

Reduction of the Formyl Group

The formyl group is reducible to a hydroxymethyl (-CH

OH) or methyl (-CH

) group:

Table 2: Reduction Outcomes

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH |

text| MeOH | 0°C to rt | Hydroxymethyl derivative | 88% |[7] |

| LiAlH

| THF | Reflux | Methyl derivative | 76% | |

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Requires bromination at the 5-position of the thiophene. Reacts with aryl boronic acids using Pd catalysts .

-

Sonogashira Coupling : Alkynylation at the 4-position under Pd/Cu catalysis.

Example Reaction:

Piperazine Ring Functionalization

The secondary amine in the piperazine ring (after Boc deprotection) undergoes:

-

Acylation with acid chlorides or anhydrides.

Notable Example:

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Compatibility : Stable in DMF, DCM, and THF but reacts in protic solvents under acidic/basic conditions .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, ligands, and conjugated materials. Its applications are enhanced by the orthogonal reactivity of the formyl group, Boc-protected amine, and thiophene heterocycle.

Scientific Research Applications

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function . The piperazine ring provides conformational flexibility, enhancing its ability to interact with different targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Reactivity

The piperazine-1-carboxylate scaffold is highly modular, with variations in substituents influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine-1-carboxylate Derivatives

Research Implications

- Drug Discovery : The target compound’s formyl group is ideal for synthesizing Schiff base libraries, enabling rapid screening for bioactive molecules .

- Material Science : Boronate analogs () are valuable in polymer and sensor development due to their cross-coupling versatility.

- Toxicity Mitigation: Structural modifications (e.g., replacing nitro with amino groups) can reduce hazards, as seen in .

Biological Activity

Tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate (CAS No. 2060053-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀N₂O₃S

- Molecular Weight : 296.39 g/mol

- CAS Number : 2060053-12-3

- MDL Number : MFCD30498069

The compound features a piperazine core substituted with a thiophene moiety and a tert-butyl group, which may contribute to its biological properties.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess significant activity against various bacterial strains.

Anticancer Potential

Research suggests that piperazine derivatives can modulate various signaling pathways involved in cancer progression. Specifically, compounds that incorporate thiophene units have demonstrated cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The presence of the piperazine ring may allow for interaction with specific enzymes or receptors, inhibiting their function.

- Modulation of Signaling Pathways : The compound may affect pathways such as the PI3K/Akt or MAPK pathways, which are critical in cancer biology.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can increase oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene substitutions exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts .

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers .

Comparative Analysis of Similar Compounds

This table illustrates the biological activities of structurally related compounds, highlighting the potential for diverse pharmacological applications.

Q & A

Q. Table 1: Comparative Reaction Conditions

| Yield | Solvent | Base | Temperature | Time | Reference |

|---|---|---|---|---|---|

| 88.7% | 1,4-dioxane | K₂CO₃ | 110°C | 12 h | |

| 60% | THF | HCl (1M) | RT | 5 min | |

| 62% | Toluene | None | 110°C | Overnight |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR :

- X-ray Crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- LCMS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 270 for related derivatives ).

Advanced: How can X-ray crystallography and SHELX software resolve crystal packing ambiguities in this compound?

Methodological Answer:

SHELX programs (e.g., SHELXL) refine high-resolution data to model hydrogen bonding and π-π stacking. For example:

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 2D zig-zag architecture in tert-butyl piperazine derivatives via C–H···O bonds ).

- Twinning analysis : SHELXD handles twinned data in low-symmetry space groups (e.g., triclinic P1 with α = 88.85°, β = 81.21° ).

Note : Use SHELXPRO to interface with macromolecular refinement workflows .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., moderate vs. high antimicrobial activity) arise from:

- Assay variability : Differences in microbial strains or incubation conditions (e.g., 24h vs. 48h cultures ).

- Derivatization : Substituent modifications (e.g., hydrazide vs. ester groups) alter target binding .

- Statistical validation : Use ANOVA to compare IC₅₀ values across replicates and control groups .

Advanced: What mechanistic insights explain regioselectivity in nucleophilic substitution during synthesis?

Methodological Answer:

Regioselectivity in SNAr reactions is governed by:

- Electrophilic centers : Electron-withdrawing groups (e.g., formyl) activate thiophene C2/C5 positions for attack .

- Steric effects : Bulky tert-butyl groups on piperazine hinder substitution at adjacent positions, favoring para-substitution .

- Solvent polarity : Polar solvents stabilize transition states, enhancing selectivity (e.g., 1,4-dioxane vs. toluene ).

Basic: How to purify this compound post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) for Boc-protected intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., mp 67–68°C for analogs ).

- Acid-Base Extraction : Remove unreacted amines via HCl washes .

Advanced: How do crystal packing forces influence the compound’s stability and solubility?

Methodological Answer:

- Hydrogen bonding : Strong N–H···O bonds in L-shaped hydrazide derivatives reduce solubility in non-polar solvents .

- Van der Waals interactions : Linear ester derivatives with extended conformations exhibit higher thermal stability (Tₘ > 150°C) .

- Hygroscopicity : Polar crystal surfaces (e.g., zwitterionic forms) may require anhydrous storage .

Basic: What synthetic routes enable functionalization of the piperazine ring?

Methodological Answer:

- Deprotection : Treat with TFA to remove Boc, generating a free amine for alkylation/acylation .

- Reductive amination : React with aldehydes (e.g., 4-chlorobenzyl) under NaHB(OAc)₃ to introduce substituents .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenyl) modify aromatic moieties .

Advanced: How to validate computational docking studies with experimental structural data?

Methodological Answer:

- Overlay analysis : Compare DFT-optimized geometries with X-ray coordinates (RMSD < 0.5 Å) .

- Docking scores : Correlate binding energies (ΔG) with IC₅₀ values for enzyme inhibitors (e.g., HIF prolyl-hydroxylase ).

- MD simulations : Track hydrogen bond persistence (>80% occupancy) to confirm stability .

Advanced: What strategies mitigate racemization during chiral synthesis of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.